molecular formula C22H28N2O4 B13371788 3-isobutoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

3-isobutoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

Cat. No.: B13371788
M. Wt: 384.5 g/mol
InChI Key: ZJRHWQKEGXGXFS-UHFFFAOYSA-N
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Description

3-isobutoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is an organic compound with a complex structure that includes isobutoxy, methoxy, and morpholinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-isobutoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-isobutoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-isobutoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isobutoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

N-(5-methoxy-2-morpholin-4-ylphenyl)-3-(2-methylpropoxy)benzamide

InChI

InChI=1S/C22H28N2O4/c1-16(2)15-28-19-6-4-5-17(13-19)22(25)23-20-14-18(26-3)7-8-21(20)24-9-11-27-12-10-24/h4-8,13-14,16H,9-12,15H2,1-3H3,(H,23,25)

InChI Key

ZJRHWQKEGXGXFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3

Origin of Product

United States

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